
Ácido 2-oxo-1-fenil-1,2-dihidropiridina-3-carboxílico
Descripción general
Descripción
2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H9NO3 and its molecular weight is 215.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Precursores de fármacos
Este compuesto sirve como precursor en la síntesis de varios fármacos. Sus derivados se sintetizan mediante reacciones con nitrilos de metileno activos y se consideran valiosos por su potencial como precursores de fármacos . La flexibilidad estructural de este compuesto permite la creación de una gama diversa de agentes farmacológicamente activos.
Ligandos para complejación
Ácido 2-oxo-1-fenil-1,2-dihidropiridina-3-carboxílico: es de interés como agente complejante . Puede formar complejos con metales, que pueden utilizarse en catálisis o como parte de sensores en química analítica. La capacidad de formar complejos estables es crucial para aplicaciones en monitoreo ambiental y farmacéuticos.
Agentes neuroprotectores
Los derivados de este compuesto han mostrado efectos neuroprotectores. Esta aplicación es particularmente relevante en el desarrollo de tratamientos para enfermedades neurodegenerativas, donde la protección de las células nerviosas contra daños es un objetivo principal .
Efectos hipolipemiantes e hipocolesterolémicos
El ácido nicotínico y sus derivados, incluido el This compound, han demostrado efectos hipolipemiantes e hipocolesterolémicos . Estas propiedades son significativas para el desarrollo de terapias dirigidas a controlar los niveles de colesterol y prevenir enfermedades cardiovasculares.
Actividades antimicrobianas y citotóxicas
Las investigaciones indican que ciertos derivados presentan actividades antimicrobianas y citotóxicas . Estos hallazgos son prometedores para el desarrollo de nuevos antibióticos y tratamientos contra el cáncer, donde la capacidad de atacar y destruir selectivamente las células dañinas es esencial.
Inhibidores de procesos celulares
Los derivados del compuesto también se están estudiando como inhibidores de varios procesos celulares, como el huso monopolar 1 (MPS1) y la quinasa Aurora, que son importantes en la división celular . Esta aplicación es crucial en la investigación del cáncer, donde controlar la proliferación de las células cancerosas es un objetivo clave.
Mecanismo De Acción
Target of Action
It’s known that similar compounds are often used as drug precursors or perspective ligands , suggesting potential interactions with various biological targets.
Mode of Action
It’s synthesized from the reaction of meldrum’s acid with triethyl orthoformate and aniline, which reacts with active methylene nitriles . This suggests that it may interact with its targets through similar chemical reactions.
Result of Action
As a potential drug precursor or ligand , it could have various effects depending on the specific targets and pathways it interacts with.
Análisis Bioquímico
Biochemical Properties
2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been identified as a potential complexating agent, which means it can form stable complexes with metal ions and other biomolecules . This property is particularly useful in pharmaceutical applications, where it can enhance the stability and efficacy of drugs. The compound interacts with enzymes such as nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases, which are involved in redox reactions. These interactions can modulate the activity of these enzymes, thereby influencing metabolic pathways and cellular processes.
Cellular Effects
The effects of 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid on various cell types and cellular processes are diverse. It has been shown to exhibit neuroprotective effects, which can be attributed to its ability to modulate cell signaling pathways and gene expression . The compound influences cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and energy production. Additionally, it has been observed to affect cell proliferation and apoptosis, making it a potential candidate for cancer research and therapy.
Molecular Mechanism
At the molecular level, 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular functions . For example, the compound can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can alter the phosphorylation status of target proteins, thereby affecting gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that the compound can have sustained effects on cellular functions, including prolonged modulation of enzyme activities and gene expression. These temporal effects are crucial for understanding the potential therapeutic applications of the compound.
Dosage Effects in Animal Models
Studies on the dosage effects of 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid in animal models have revealed important insights into its pharmacological properties. The compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . At very high doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The compound’s role in these pathways underscores its potential impact on cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are essential for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid is a key factor in its activity and function. The compound has been observed to localize in specific cellular compartments, such as the mitochondria and the nucleus . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments. The presence of the compound in these subcellular locations allows it to interact with specific biomolecules, thereby exerting its biological effects.
Propiedades
IUPAC Name |
2-oxo-1-phenylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-10(12(15)16)7-4-8-13(11)9-5-2-1-3-6-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDWSPYXCCAUAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610610 | |
| Record name | 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868171-81-7 | |
| Record name | 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
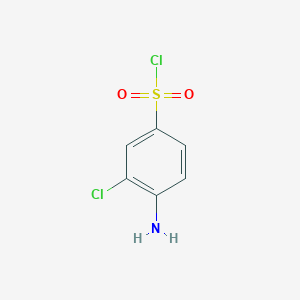

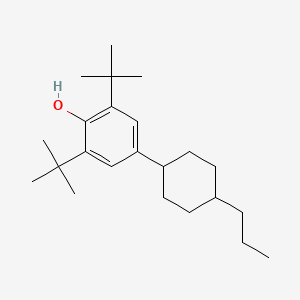
![7-Nitro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B1628097.png)
![1-[(2,2,2-Trichloroethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1628100.png)
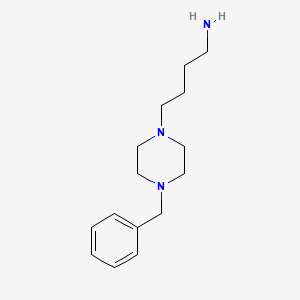
![Methyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B1628102.png)



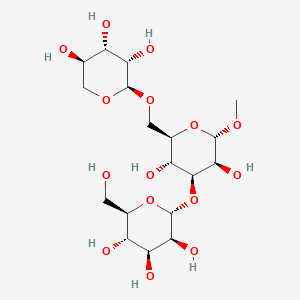

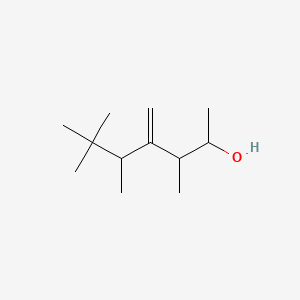
![1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1628115.png)
